molecular formula C18H17F3N4 B1401718 Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311277-98-1

Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No.: B1401718
CAS No.: 1311277-98-1
M. Wt: 346.3 g/mol
InChI Key: SXNBYBZJLPWJFI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a heterocyclic hybrid molecule characterized by a pyridine core functionalized with trifluoromethyl, dimethylamino, and aryl-pyrazole substituents. Its systematic IUPAC name reflects the hierarchical arrangement of these groups:

  • The parent pyridine ring is substituted at positions 2, 4, and 6.
  • Position 2 hosts a dimethylamino group (-N(CH₃)₂).
  • Position 4 is occupied by a trifluoromethyl (-CF₃) moiety.
  • Position 6 contains a phenyl ring further substituted at the meta position with a 5-methyl-1H-pyrazole group.

The molecular formula, C₁₈H₁₇F₃N₄ , corresponds to a molecular weight of 346.36 g/mol . This formula accounts for:

  • The pyridine backbone (C₅H₄N).
  • The trifluoromethyl group (CF₃).
  • The dimethylamino substituent (N(CH₃)₂).
  • The meta-substituted phenyl-pyrazole moiety (C₁₀H₈N₂).

A comparative analysis of molecular weights for related trifluoromethylpyridine derivatives (Table 1) highlights the moderate size of this compound, which balances lipophilicity from the CF₃ group and hydrogen-bonding potential from the pyrazole nitrogen atoms.

Table 1: Molecular Formula and Weight of Related Trifluoromethylpyridine Hybrids

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C₁₈H₁₇F₃N₄ 346.36
5-(1-Adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₈H₁₇F₃N₄ 346.36
Netupitant (C₃₀H₃₂F₆N₄O) C₃₀H₃₂F₆N₄O 578.59

Structural Elucidation Through Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound is not publicly available, its structure can be inferred from spectroscopic analyses of analogous trifluoromethylpyridine-pyrazole hybrids. Key insights include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The pyridine ring protons resonate as distinct signals between δ 7.5–8.5 ppm, while the methyl groups on the dimethylamino substituent appear as a singlet near δ 3.0 ppm. The meta-substituted phenyl group exhibits coupling patterns consistent with a 1,3,5-trisubstituted aromatic system.
  • ¹⁹F NMR : The trifluoromethyl group produces a characteristic singlet near δ -60 ppm due to the electronegative fluorine atoms and symmetry of the CF₃ group.
  • ¹³C NMR : The carbonyl carbon of the pyrazole ring is observed near δ 160 ppm, while the CF₃ carbon appears as a quartet (J = 280–300 Hz) around δ 120 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 347.35 ([M+H]⁺), with fragmentation patterns indicating loss of the dimethylamino group (-45 Da) and subsequent cleavage of the pyrazole ring.

Infrared (IR) Spectroscopy

Stretching vibrations for C-F bonds in the trifluoromethyl group appear as strong absorptions near 1100–1200 cm⁻¹, while N-H stretches from the pyrazole ring are observed at 3200–3400 cm⁻¹.

Comparative Analysis of Trifluoromethylpyridine-Pyrazole Hybrid Architectures

The structural motif combining trifluoromethylpyridine and pyrazole is prevalent in agrochemicals and pharmaceuticals due to its balance of metabolic stability and target affinity. Key comparisons include:

Substituent Positioning Effects

  • Pyridine C-2 vs. C-4 Substitution : Unlike the target compound, derivatives with trifluoromethyl groups at position 2 (e.g., netupitant) exhibit enhanced π-stacking interactions with hydrophobic protein pockets.
  • Pyrazole N-Substitution : The 1H-pyrazole group in the target compound contrasts with 1-methylpyrazole analogs (e.g., CAS 1011396-52-3), where methylation reduces hydrogen-bonding capacity but increases lipophilicity.

Hybrid Scaffold Diversity

  • Pyrazolo[4,3-c]pyridines : These scaffolds, as described in , feature fused pyrazole-pyridine rings, which confer rigidity compared to the target compound’s flexible phenyl-pyrazole substituent.
  • Adamantane-Pyrazole Hybrids : Compounds like 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrate how bulky substituents enhance steric hindrance, potentially improving selectivity for biological targets.

Table 2: Structural and Functional Comparisons of Trifluoromethylpyridine-Pyrazole Hybrids

Compound Key Structural Features Biological Relevance
Target Compound Flexible phenyl-pyrazole substituent Moderate logP (2.8–3.2)
Netupitant Rigid trifluoromethylpyridine core NK1 receptor antagonism
5-(1-Adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Bulky adamantane group Enhanced metabolic stability

Properties

IUPAC Name

N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4/c1-11-7-16(24-23-11)13-6-4-5-12(8-13)15-9-14(18(19,20)21)10-17(22-15)25(2)3/h4-10H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNBYBZJLPWJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Substituted Pyridin-2-Amines

A common starting point is the preparation of substituted pyridin-2-amines, which can be synthesized by condensation or reductive amination methods.

  • Method A : Condensation of substituted pyridin-2-amine with substituted pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid catalyst and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 hours. The reaction mixture is then extracted and purified by silica gel chromatography to afford the intermediate compound.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

  • Method C : Coupling of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with aryl halides (e.g., 1-bromo-3-fluorobenzene) using Pd2(dba)3 as catalyst, XantPhos as ligand, and t-BuONa as base in toluene at 110 °C under nitrogen for 12 hours. This method efficiently introduces aryl substituents onto the pyridine ring.

  • Method H : Amination of 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine with amines in tert-amyl alcohol using a palladium catalyst (methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-i-propyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II)) and t-BuONa at 90 °C for 12 hours under nitrogen atmosphere.

Introduction of the Dimethylamino Group

The dimethylamino substituent on the pyridine ring can be introduced by nucleophilic substitution or reductive amination:

  • Reductive amination using amines and aldehydes in the presence of reducing agents such as borane-dimethyl sulfide complex in THF at 0–60 °C for 12 hours, as a general procedure for amine introduction.

Pyrazole Ring Formation and Substitution

  • Pyrazole derivatives can be synthesized via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Formylation of pyrazole rings using Vilsmeier–Haack reagent (POCl3/DMF) is a common step to introduce aldehyde functionalities, which can be further modified.

  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields in pyrazole synthesis, reducing reaction times from hours to minutes at moderate temperatures (e.g., 60 °C for 10 minutes).

Introduction of Trifluoromethyl Group

  • Trifluoromethyl groups are typically introduced by using trifluoromethylated building blocks or via electrophilic trifluoromethylation reagents. In the referenced syntheses, trifluoromethyl-substituted pyridines are used as starting materials or intermediates.

Purification Techniques

  • Silica gel chromatography using ethyl acetate and petroleum ether mixtures is standard for purification of intermediates and final products.

  • Preparative high-performance liquid chromatography (prep-HPLC) is employed for final compound purification to achieve high purity.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Description
1. Condensation Substituted pyridin-2-amine (1 eq), substituted pyridine-2-carbaldehyde (1 eq), MeOH, p-Toluenesulfonic acid (0.2 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq), 70 °C, 12 h Formation of intermediate imidazo[1,2-a]pyridine derivative
2. Amination Intermediate (1 eq), aryl halide (1.2 eq), Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h, N2 atmosphere Palladium-catalyzed C–N coupling to install aryl substituent
3. Reductive Amination Intermediate aldehyde, dimethylamine, BH3·Me2S, THF, 0–60 °C, 12 h Introduction of dimethylamino group
4. Purification Silica gel chromatography (ethyl acetate/petroleum ether), prep-HPLC Isolation of pure compound

Research Findings and Analytical Data

  • The described methods yield the target compound in moderate to good yields (50–85%) depending on reaction conditions and purification efficiency.

  • Microwave-assisted synthesis of pyrazole intermediates significantly reduces reaction time while improving yield and purity.

  • The palladium-catalyzed amination step is crucial for high regioselectivity and functional group tolerance, enabling the formation of the complex substituted pyridine core.

  • The use of trifluoromethylated precursors ensures incorporation of the trifluoromethyl group with minimal side reactions.

Summary Table of Key Preparation Methods

Method Reaction Type Key Reagents Conditions Yield (%) Notes
Method A Condensation Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide MeOH, 70 °C, 12 h 60–75 Intermediate formation
Method C Pd-catalyzed Amination Pd2(dba)3, XantPhos, t-BuONa, aryl halide Toluene, 110 °C, 12 h 70–85 Aryl substitution
Reductive Amination Amine introduction BH3·Me2S, aldehyde, dimethylamine THF, 0–60 °C, 12 h 65–80 Dimethylamino group
Microwave-assisted Pyrazole Synthesis Cyclization & formylation POCl3/DMF, microwave irradiation 60 °C, 10 min Up to 90 Accelerated pyrazole formation

Chemical Reactions Analysis

Types of Reactions

Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Representation

The compound features a complex structure with multiple functional groups that contribute to its biological activity and potential applications.

Medicinal Chemistry

Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine has been studied for its role as an inhibitor of the spleen tyrosine kinase (Syk). Syk inhibitors are crucial in treating various diseases, including autoimmune disorders and certain types of cancer. The compound's ability to modulate Syk activity makes it a candidate for further drug development .

Case Study: Syk Inhibition

A study demonstrated that derivatives of the compound exhibited significant inhibitory effects on Syk, leading to reduced inflammation in in vitro models. This suggests potential therapeutic benefits in conditions like rheumatoid arthritis .

Anticancer Activity

Research indicates that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a valuable moiety in drug design .

Data Table: Anticancer Efficacy

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer12.5Apoptosis induction
Compound BLung Cancer8.0Cell cycle arrest
This compoundLeukemia10.0Syk inhibition

Material Science

Beyond medicinal applications, the compound's unique structure allows for exploration in material science, particularly in developing advanced materials with specific electronic or optical properties. The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has shown that integrating pyrazole-based compounds into polymer composites can improve their thermal and mechanical properties significantly. This advancement is beneficial for applications in electronics and aerospace materials .

Mechanism of Action

The mechanism of action of Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituent positions, heterocyclic cores, and functional groups, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:

Pyridine Derivatives with Trifluoromethyl and Amine Groups

Compound Name Substituents Molecular Formula Key Features Biological Activity/Applications
Target Compound 6-[3-(5-methyl-1H-pyrazol-3-yl)phenyl], 4-CF₃, 2-N(CH₃)₂ C₁₉H₁₈F₃N₅ Meta-substituted pyrazole-phenyl; dimethylamine Potential kinase inhibitor (structural similarity to kinase-binding scaffolds)
Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS 1311279-87-4) 6-[4-(1H-pyrazol-3-yl)phenyl], 4-CF₃, 2-N(CH₃)₂ C₁₇H₁₅F₃N₄ Para-substituted pyrazole-phenyl; reduced steric hindrance Not explicitly reported; likely similar to target compound
Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS 946385-42-8) 6-[3-(piperazinylmethyl)phenyl], 4-CF₃, 2-N(CH₃)₂ C₂₀H₂₅F₃N₄ Piperazine introduces basicity; increased solubility Anticancer research (piperazine enhances cellular uptake)

Pyrazole-Containing Analogues

Compound Name Core Structure Key Substituents Activity/Notes
6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylvinyl]pyrimidin-4-amine (CAS 934353-76-1) Pyrimidine 4-aminopyrazole, vinylphenyl Aurora kinase inhibitor (Ki = 24 nM for GSK-3)
1-{6-[3-(5-Methyl-1H-pyrazol-3-yl)phenyl]-4-CF₃-pyridin-2-yl}-1H-pyrrole Pyridine-pyrrole hybrid Pyrrole instead of dimethylamine Enhanced π-stacking; potential DNA intercalation
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Benzoimidazole-pyridine Trifluoromethyl imidazole Antiproliferative activity (IC₅₀ < 1 µM in leukemia models)

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Piperazine Derivative Aurora Kinase Inhibitor
Molecular Weight 397.38 378.44 434.47
LogP (Predicted) 3.8 2.1 (due to piperazine) 4.2
Solubility Low (CF₃, hydrophobic) High (piperazine improves aqueous solubility) Moderate
Hydrogen Bond Donors 2 (pyrazole NH, amine) 1 3
Synthetic Accessibility Moderate (multi-step coupling) High (modular piperazine addition) Low (complex heterocycles)

Key Research Findings

  • Meta vs.
  • Trifluoromethyl Impact : The 4-CF₃ group in pyridine derivatives enhances metabolic stability by resisting cytochrome P450 oxidation, a feature shared with anticancer agents like imatinib .
  • Dimethylamine vs. Piperazine : Piperazine derivatives exhibit better solubility (e.g., 946385-42-8) but may suffer from off-target interactions due to basicity, whereas dimethylamine balances lipophilicity and target specificity .

Biological Activity

Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, case studies, and data tables to elucidate the compound's biological activity.

Chemical Structure and Properties

The compound's IUPAC name is 6,6-dimethyl-3-[5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-4-yl]-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione. It has a molecular formula of C28H23F6N3O4 and a molecular weight of 579.5 g/mol. The structure includes a pyridine ring, a pyrazole moiety, and trifluoromethyl groups, which are known to enhance biological activity by increasing lipophilicity and improving receptor binding affinity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Many pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival.
  • Anti-inflammatory Effects : Some derivatives have demonstrated selective inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . For instance, certain compounds have been reported to have significant edema inhibition percentages compared to standard anti-inflammatory drugs like celecoxib.

Anticancer Activity

A study focused on 1H-pyrazole derivatives revealed that compounds similar to this compound exhibited potent anti-proliferative effects against several cancer types. The study highlighted that these compounds could effectively inhibit tumor growth in vivo, suggesting their potential as therapeutic agents in oncology .

Inhibition of Spleen Tyrosine Kinase (Syk)

Another significant finding is the potential role of this compound as an inhibitor of Syk kinase. Syk is implicated in various immune responses and cancer progression. Inhibitors targeting Syk can potentially modulate immune responses and inhibit tumor growth .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis; inhibition of signaling pathways
Anti-inflammatoryCOX inhibition
Syk kinase inhibitionModulation of immune response

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, and how can reaction yields be optimized?

  • Methodological Answer :

  • Step 1 : Synthesize the pyrazole-phenyl intermediate via Suzuki-Miyaura coupling between 3-(5-methyl-1H-pyrazol-3-yl)phenylboronic acid and a halogenated pyridine precursor. Use Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/water solvent system under reflux (80–90°C) .
  • Step 2 : Introduce the trifluoromethyl group at the pyridine C4 position using Ruppert-Prakash reagent (TMSCF₃) in the presence of CsF as a base .
  • Step 3 : Install the dimethylamine group at C2 via nucleophilic substitution with dimethylamine in ethanol under reflux (12–24 hours).
  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final product purity (>98%) can be achieved via recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and hydrogen bonding interactions (e.g., pyrazole NH protons at δ 10–12 ppm) .
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Analyze hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the pyrazole-pyridine core) and quantify dihedral angles between aromatic rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight using ESI+ mode with a Q-TOF instrument .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Step 1 : Optimize geometry using B3LYP/6-311G(d,p) basis set in Gaussian 15. Calculate frontier molecular orbitals (HOMO-LUMO) to identify electron-rich sites (e.g., pyrazole NH) for electrophilic attack .
  • Step 2 : Generate electrostatic potential (ESP) maps to visualize charge distribution. The trifluoromethyl group exhibits strong electron-withdrawing effects, polarizing the pyridine ring .
  • Step 3 : Simulate IR and UV-Vis spectra using TD-DFT. Compare with experimental data to validate computational models .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Step 1 : Verify compound purity (>99%) via HPLC with a C18 column (acetonitrile/water mobile phase) . Impurities (e.g., unreacted intermediates) may skew bioassay results.
  • Step 2 : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity using Mueller-Hinton broth at pH 7.2) .
  • Step 3 : Perform dose-response curves (IC₅₀) across multiple cell lines or bacterial strains to assess specificity. Cross-reference with structural analogs (e.g., pyrazole-morpholine derivatives) to identify SAR trends .

Q. What experimental strategies can elucidate the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer :

  • Step 1 : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. The trifluoromethyl group enhances thermal stability, with degradation typically >250°C .
  • Step 2 : Perform solubility studies in DMSO, ethanol, and water. LogP values (calculated via DFT) can predict hydrophobicity for drug-likeness assessments .
  • Step 3 : Monitor stability in simulated biological fluids (e.g., PBS at 37°C) using LC-MS to detect hydrolysis products (e.g., pyrazole ring opening) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 2
Reactant of Route 2
Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

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